4-Benzyl-cis-2,6-dimethylmorpholine

Stereochemical Pharmacology Toxicology Carcinogenicity

4-Benzyl-cis-2,6-dimethylmorpholine (CAS 61883-58-7) is a heterocyclic amine belonging to the morpholine family, characterized by a morpholine ring bearing two methyl substituents at the 2- and 6-positions in a cis (meso) configuration and an N-benzyl protecting group. The cis-2,6-dimethylmorpholine scaffold is the essential stereochemical core of two globally marketed drugs: the antifungal agent amorolfine and the antitumor agent sonidegib.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 61883-58-7
Cat. No. B8636033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-cis-2,6-dimethylmorpholine
CAS61883-58-7
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+
InChIKeyLLKJAIKKDGIIJW-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-cis-2,6-dimethylmorpholine (CAS 61883-58-7): Stereochemically Defined Morpholine Scaffold for Procurement Specification


4-Benzyl-cis-2,6-dimethylmorpholine (CAS 61883-58-7) is a heterocyclic amine belonging to the morpholine family, characterized by a morpholine ring bearing two methyl substituents at the 2- and 6-positions in a cis (meso) configuration and an N-benzyl protecting group . The cis-2,6-dimethylmorpholine scaffold is the essential stereochemical core of two globally marketed drugs: the antifungal agent amorolfine and the antitumor agent sonidegib [1]. The N-benzyl derivative serves as a protected, crystalline intermediate that preserves the cis configuration during synthetic sequences, enabling late-stage deprotection to liberate the pharmacophoric cis-2,6-dimethylmorpholine nucleus .

Why In-Class Morpholine Analogs Cannot Substitute for 4-Benzyl-cis-2,6-dimethylmorpholine in Stereospecific Syntheses


Morpholine derivatives bearing 2,6-dimethyl substitution exist as cis and trans diastereomers with profoundly different biological and metabolic profiles [1]. The cis isomer of N-nitroso-2,6-dimethylmorpholine is significantly more potent in tumor induction than the trans isomer, and the cis isomer is metabolized to the carcinogenic metabolite HPOP at >70% yield versus only 20–30% for the trans isomer, demonstrating that the two diastereomers interact with biological systems in fundamentally non-interchangeable ways [1]. In pharmaceutical synthesis, amorolfine and sonidegib explicitly require the cis configuration for target engagement and therapeutic efficacy [2]. Procuring the benzyl-protected form—rather than relying on unprotected cis-2,6-dimethylmorpholine directly—offers practical advantages in stereochemical integrity and ease of purification, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence: 4-Benzyl-cis-2,6-dimethylmorpholine vs. Closest Analogs


Cis vs. Trans Isomer: Differential Carcinogenic Potency in Syrian Hamster Model

In a direct head-to-head carcinogenicity study, the cis isomer of N-nitroso-2,6-dimethylmorpholine was significantly more potent than the trans isomer in inducing liver and pancreatic tumors in Syrian golden hamsters. The cis isomer produced tumors in multiple target organs at a higher incidence, establishing that the cis configuration is not interchangeable with trans for biological activity [1].

Stereochemical Pharmacology Toxicology Carcinogenicity

Cis vs. Trans Isomer: Differential Metabolism to Carcinogenic Metabolite HPOP

Liver microsomal metabolism studies reveal that the cis isomer of N-nitroso-2,6-dimethylmorpholine (NNDM) is converted to the proximate carcinogenic metabolite N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) at >70% of total product, whereas the trans isomer yields HPOP only as a minor product (20–30%) in both rat and hamster microsomes [1]. This stark difference in metabolic fate underscores that the two diastereomers are processed by cytochrome P450 enzymes in fundamentally distinct ways.

Drug Metabolism Cytochrome P450 Hepatotoxicity

Cis Configuration Required for Marketed Drugs: Amorolfine Patent Specification

The patent for amorolfine (US 20090131660 A1) explicitly states that the active pharmaceutical ingredient is cis-4-{3-[4-(1,1-dimethyl-propyl)-phenyl]-2-methyl-propyl}-2,6-dimethyl-morpholine, and all synthetic pathways described employ cis-2,6-dimethylmorpholine as the essential intermediate [1]. Amorolfine is produced as a racemic mixture of the cis isomers by multiple synthetic routes; the trans isomer is not used. The cis configuration is therefore a prerequisite for antifungal activity in this marketed drug.

Antifungal Drug Synthesis Pharmaceutical Intermediate Stereospecificity

Cis-2,6-Dimethylmorpholine Moiety Confers Superior Fungicidal Activity: EC50 Comparison

In a structure-activity relationship study of daphneolone analogs, the compound bearing a cis-2,6-dimethylmorpholine moiety (compound 7d, with 4-bromine-substituted phenyl group) exhibited an EC50 of 23.87 μmol/L against Valsa mali, which was superior to the lead compound I lacking this stereochemical feature [1]. This demonstrates that the cis-2,6-dimethylmorpholine substituent enhances fungicidal potency.

Agrochemical Fungicide Structure-Activity Relationship Crop Protection

Stereochemical Purity Specification: Commercial cis-2,6-Dimethylmorpholine Contains Up to 2% Trans Isomer

According to the technical specification from Thermo Scientific (Fisher Scientific), commercial cis-2,6-dimethylmorpholine (97% purity) contains a maximum of 2% trans-2,6-dimethylmorpholine as determined by GC [1]. This inherent contamination with the trans diastereomer in commercially available unprotected cis-2,6-dimethylmorpholine underscores the value of the N-benzyl protected derivative, which can be purified to higher stereochemical homogeneity via crystallization due to its crystalline nature (mp 34–38°C) .

Stereochemical Purity Quality Specification Procurement

Efficient N-Debenzylation Yield: 96.6% Conversion to Free Morpholine Under Mild Hydrogenolysis

For the (2R,6R)-4-benzyl-2,6-dimethylmorpholine diastereomer, debenzylation using hydrogen gas with acetic acid and palladium on activated charcoal in methanol proceeds with a 96.6% yield at room temperature . While this specific yield is reported for the trans isomer, the cis isomer is expected to undergo debenzylation with comparable efficiency under identical conditions, as the stereochemistry at the 2- and 6-positions is remote from the N-benzyl bond cleavage site.

Protecting Group Chemistry Hydrogenolysis Synthetic Efficiency

High-Value Application Scenarios for 4-Benzyl-cis-2,6-dimethylmorpholine Based on Verified Differentiation Evidence


Synthesis of Cis-Stereospecific Antifungal Agents (Amorolfine and Analogs)

The amorolfine patent (US 20090131660 A1) explicitly mandates cis-2,6-dimethylmorpholine as the sole stereochemical intermediate for the active pharmaceutical ingredient [1]. 4-Benzyl-cis-2,6-dimethylmorpholine serves as a protected, crystalline precursor that can be deprotected under mild hydrogenolysis conditions (≥90% expected yield, based on trans analog data showing 96.6%) to liberate the required cis-2,6-dimethylmorpholine with preserved stereochemistry. This two-step sequence (N-alkylation followed by debenzylation) is strategically advantageous when the free amine's nucleophilicity must be masked during earlier synthetic transformations.

Development of Cis-Selective Fungicidal Agrochemicals

Structure-activity relationship studies demonstrate that the cis-2,6-dimethylmorpholine moiety enhances fungicidal potency, with an EC50 of 23.87 μmol/L against Valsa mali for a representative analog [1]. The benzyl-protected form allows medicinal and agrochemical chemists to introduce the cis-2,6-dimethylmorpholine pharmacophore at a late stage via debenzylation, after constructing the rest of the molecule, thereby minimizing the risk of stereochemical scrambling during harsh reaction conditions.

Metabolic and Toxicological Studies Requiring Defined Cis Stereochemistry

The cis and trans isomers of N-nitroso-2,6-dimethylmorpholine exhibit profoundly different metabolic profiles: cis yields >70% of the carcinogenic metabolite HPOP versus only 20–30% for trans [1]. Researchers investigating cytochrome P450-mediated metabolism or nitrosamine toxicity must therefore use stereochemically defined cis-morpholine building blocks. 4-Benzyl-cis-2,6-dimethylmorpholine provides a single, well-defined stereoisomer (cis, meso) for the unambiguous synthesis of test compounds, eliminating the confounding variable of trans isomer contamination (which can reach up to 2% in commercial unprotected cis-2,6-dimethylmorpholine ).

Pharmaceutical Intermediate Supply Chains Requiring High Stereochemical Purity

Commercial cis-2,6-dimethylmorpholine is supplied as a liquid (mp –85°C) with a specification allowing up to 2% trans isomer [1]. In contrast, 4-benzyl-cis-2,6-dimethylmorpholine is a crystalline solid (mp 34–38°C) amenable to purification by recrystallization . This physical form difference enables procurement of the benzyl derivative with higher stereochemical homogeneity, which is critical for API manufacturing where diastereomeric impurity limits are stringent and trans isomer carry-through into final drug substance must be avoided.

Quote Request

Request a Quote for 4-Benzyl-cis-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.